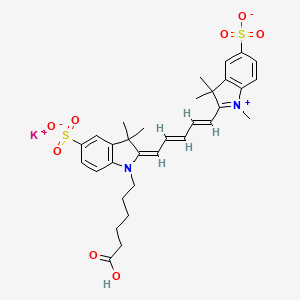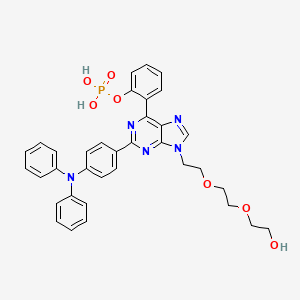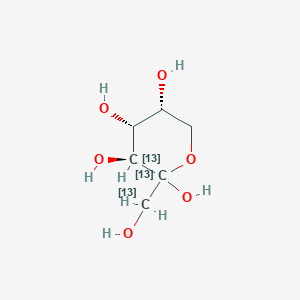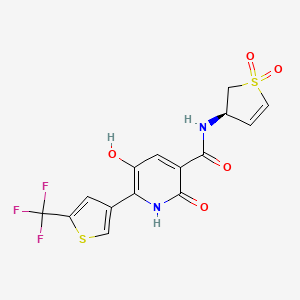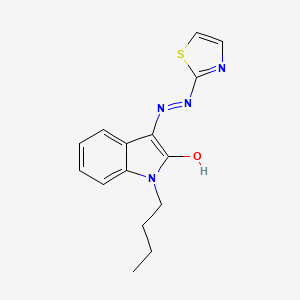
Antimicrobial agent-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimicrobial Agent-22 is a chemical compound known for its ability to inhibit the growth of or destroy microorganisms. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial, fungal, and viral infections. The compound’s effectiveness and broad-spectrum activity make it a valuable tool in the fight against microbial resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-22 typically involves a multi-step chemical process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, ensuring high yield and purity. The process involves the use of large-scale reactors, automated monitoring systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions: Antimicrobial Agent-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with enhanced antimicrobial properties.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halides, alkoxides; polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with varying degrees of antimicrobial activity.
Applications De Recherche Scientifique
Antimicrobial Agent-22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Investigated for its effects on microbial cell structures and functions.
Medicine: Applied in the development of new antimicrobial therapies and treatments for resistant infections.
Industry: Utilized in the formulation of antimicrobial coatings, textiles, and packaging materials to prevent microbial contamination.
Mécanisme D'action
The mechanism of action of Antimicrobial Agent-22 involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The compound targets specific molecular pathways, such as protein synthesis and nucleic acid replication, leading to cell death. Its ability to bind to and deactivate key microbial enzymes makes it highly effective against a broad spectrum of pathogens.
Comparaison Avec Des Composés Similaires
Antimicrobial Agent-21: Similar in structure but less effective against gram-negative bacteria.
Antimicrobial Agent-23: Exhibits higher potency but has a narrower spectrum of activity.
Antimicrobial Agent-24: Known for its stability but requires higher doses for effectiveness.
Uniqueness: Antimicrobial Agent-22 stands out due to its balanced spectrum of activity, high potency, and stability under various conditions. Its ability to target multiple microbial pathways simultaneously makes it a versatile and powerful antimicrobial agent.
Propriétés
Formule moléculaire |
C15H16N4OS |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-butyl-3-(1,3-thiazol-2-yldiazenyl)indol-2-ol |
InChI |
InChI=1S/C15H16N4OS/c1-2-3-9-19-12-7-5-4-6-11(12)13(14(19)20)17-18-15-16-8-10-21-15/h4-8,10,20H,2-3,9H2,1H3 |
Clé InChI |
PZDNXOPMAOCIEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
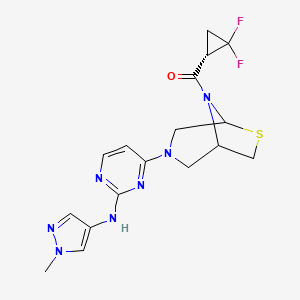
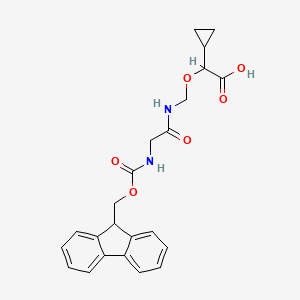
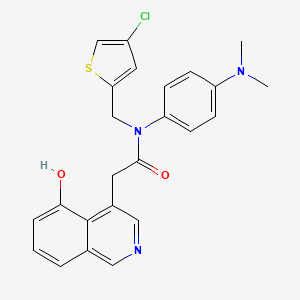
![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
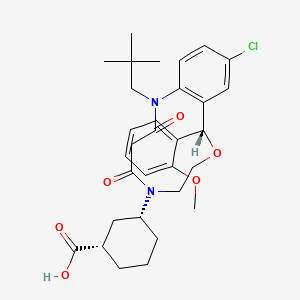
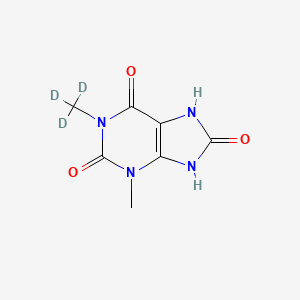
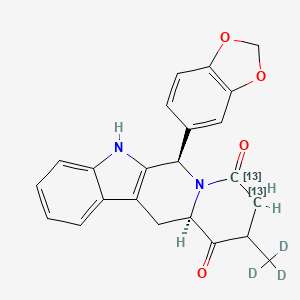
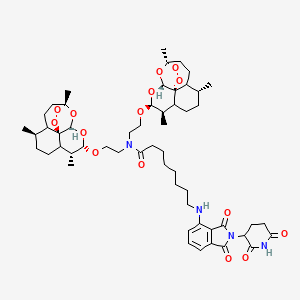
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
